molecular formula C20H15BrF2N8 B10939044 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939044
M. Wt: 485.3 g/mol
InChI Key: CVKWEAABBKOCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the triazolo[1,5-c]pyrimidine core. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include signal transduction and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C20H15BrF2N8

Molecular Weight

485.3 g/mol

IUPAC Name

4-[[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15BrF2N8/c21-15-16(18(22)23)28-29(17(15)11-6-7-11)9-14-26-20-13-8-25-31(12-4-2-1-3-5-12)19(13)24-10-30(20)27-14/h1-5,8,10-11,18H,6-7,9H2

InChI Key

CVKWEAABBKOCSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.